

3-(Methylthio)-1H-indazole: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 3-(methylthio)-1H-indazole

CAS No.: 1040502-51-9

Cat. No.: B1612970

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Compound Identity & Core Properties

3-(Methylthio)-1H-indazole is a bicyclic heteroaromatic scaffold utilized primarily as a pharmacophore fragment in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and as a building block for diverse bioactive molecules. Its structural integration of a thioether at the C3 position of the indazole ring alters the electronic properties and lipophilicity of the parent indazole, influencing binding affinity in hydrophobic protein pockets.

Property	Data
CAS Number	1040502-51-9
IUPAC Name	3-(Methylsulfanyl)-1H-indazole
Synonyms	3-Methylthioindazole; 1H-Indazole, 3-(methylthio)-
Molecular Formula	C ₈ H ₈ N ₂ S
Molecular Weight	164.23 g/mol
Predicted LogP	~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 / 2
Physical State	Off-white to pale yellow solid (typical for this class)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. ^{[1][2][3][4]}

Synthesis & Experimental Protocols

Strategic Analysis of Synthetic Routes

Direct electrophilic sulfenylation of 1H-indazole is often regiochemically ambiguous, yielding mixtures of N- and C-substituted products. The most authoritative and self-validating approach involves the nucleophilic displacement of a halide (specifically 3-iodo-1H-indazole) or the S-methylation of the corresponding thiol.

Preferred Route: Nucleophilic Displacement of 3-Iodo-1H-indazole This method offers superior regiocontrol because the C3-iodine provides a specific handle for substitution, avoiding N-alkylation side reactions common in other pathways.

Step-by-Step Protocol

Precursor: 3-Iodo-1H-indazole (Commercial or synthesized via iodination of indazole with I₂/KOH).

Reagents:

- Substrate: 3-Iodo-1H-indazole (1.0 equiv)
- Nucleophile: Sodium thiomethoxide (NaSMe) (1.2–1.5 equiv)
- Catalyst: Copper(I) iodide (CuI) (5–10 mol%)
- Ligand: 1,10-Phenanthroline or L-Proline (10–20 mol%)
- Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
- Solvent: DMF or DMSO (Anhydrous)

Procedure:

- Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-iodo-1H-indazole (1.0 equiv), CuI (0.05 equiv), ligand (0.1 equiv), and base (2.0 equiv).
- Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles) to remove oxygen, which can poison the copper catalyst and promote homocoupling.
- Addition: Add anhydrous DMF (concentration ~0.2 M) via syringe, followed by the addition of sodium thiomethoxide.
- Reaction: Seal the tube and heat to 80–100 °C for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc) or LC-MS. The starting iodide signal should disappear, replaced by the product mass (M+H = 165.05).
- Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

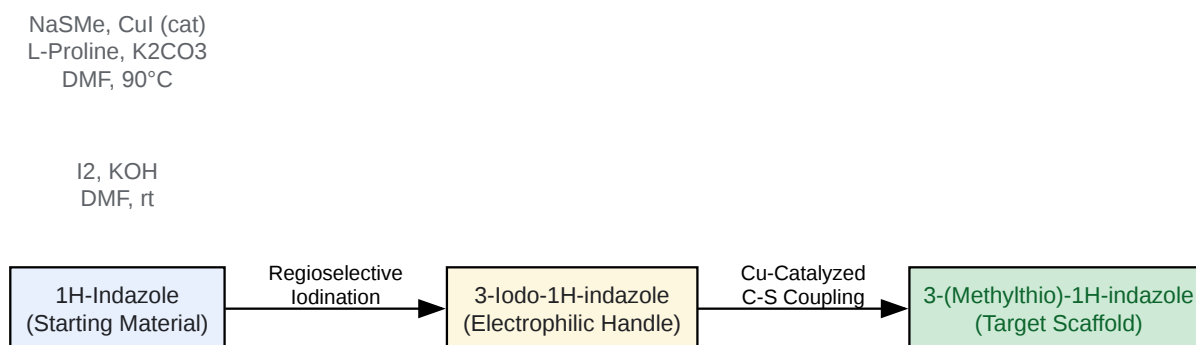
Validation Checkpoints:

- NMR: ¹H NMR should show a distinct singlet for the S-Me group at δ ~2.6–2.7 ppm. The C3-H signal of the parent indazole (usually around δ 8.0) will be absent.

- MS: Confirm parent ion $[M+H]^+$ at m/z 165.

Mechanism & Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition from the iodo-precursor to the thio-ether product.



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Caption: Synthetic pathway for **3-(methylthio)-1H-indazole** via Copper-catalyzed C-S bond formation.

Medicinal Chemistry Applications

Kinase Inhibition & Scaffold Utility

The **3-(methylthio)-1H-indazole** moiety acts as a bioisostere for 3-alkyl or 3-halo indazoles found in several FDA-approved kinase inhibitors.

- Axinitib (Inlyta): Contains a 3-substituted indazole core.^[1] The introduction of a sulfur atom at C3 can modulate the metabolic stability and hydrogen-bonding potential of the inhibitor within the ATP-binding cleft of kinases like VEGFR.
- Electronic Modulation: The methylthio group is a weak electron donor by resonance but electron-withdrawing by induction. This subtle electronic tuning is critical for optimizing the pKa of the N1-proton, affecting the compound's solubility and permeability.

Metabolic Considerations

In drug design, the methylthio group is often a "metabolic handle." It can be oxidized in vivo by Flavin-containing monooxygenases (FMOs) or Cytochrome P450s to the corresponding sulfoxide (S=O) or sulfone (O=S=O).

- Pro-drug Strategy: Researchers often synthesize the sulfide (this compound) and test its oxidized metabolites to assess active metabolites or toxicological risks.

References

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